
2-Methoxyphenyl benzoate
Overview
Description
2-Methoxyphenyl benzoate is an aromatic ester characterized by a benzoate group esterified to a phenyl ring bearing a methoxy (–OCH₃) substituent at the ortho (2-) position. This structural motif confers unique physicochemical properties, such as moderate hydrophobicity (logP ~2–3) and steric parameters, which influence its biological activity . The compound has garnered attention in medicinal chemistry due to its role as a precursor or active component in derivatives targeting cancer, microbial infections, and other therapeutic areas .
Mechanism of Action
Mode of Action
The mode of action of 2-Methoxyphenyl benzoate is currently unknown due to the lack of scientific studies on this specific compound
Biochemical Pathways
For instance, they can undergo oxidation reactions, particularly when the benzylic position is activated . .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of scientific studies on this compound
Biochemical Analysis
Biochemical Properties
2-Methoxyphenyl benzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases. These enzymes catalyze the breakdown of this compound into its constituent phenol and benzoic acid. Additionally, this compound may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound can affect the expression of genes involved in cell proliferation and apoptosis. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage regulation when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the action of esterases, which hydrolyze the ester bond to produce 2-methoxyphenol and benzoic acid. These metabolites can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate for excretion. The compound’s metabolism can influence metabolic flux and the levels of related metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors determine the sites of action of this compound and its impact on cellular processes .
Biological Activity
2-Methoxyphenyl benzoate, with the chemical formula CHO and CAS number 531-37-3, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and agriculture.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 228.25 g/mol |
Density | 1.159 g/cm³ |
Boiling Point | 390.4 °C |
Melting Point | 58-60 °C |
Flash Point | 164.6 °C |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of the microbial cell membrane, leading to cell lysis.
Cytotoxicity
The cytotoxic effects of this compound have been investigated using the brine shrimp lethality assay (BSLA), which serves as a preliminary screening method for potential anticancer agents. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Studies
- Antifungal Activity : A study focused on the antifungal properties of essential oils containing this compound showed effective inhibition of mycelial growth and spore germination in Fusarium oxysporum and Aspergillus niger. The results indicated that the compound could be utilized in agricultural applications to control phytopathogenic fungi .
- Hybrid Molecules : Research on hybrid molecules derived from this compound revealed enhanced biological activities compared to their parent compounds. These hybrids exhibited improved efficacy against fungal pathogens and demonstrated lower toxicity profiles, highlighting the potential for developing new agrochemicals .
The biological activity of this compound can be attributed to its structural motifs, which interact with various biological targets:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, altering permeability and leading to cell death.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways of pathogens, further contributing to its antimicrobial effects.
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for the preparation of 2-Methoxyphenyl benzoate derivatives?
- Answer : Esterification is the primary method, often using substituted phenols and benzoic acid derivatives under acidic (e.g., H₂SO₄) or basic catalysts. For example, eugenyl benzoate derivatives were synthesized via esterification, demethylation, and Sharpless epoxidation, achieving yields >70% under optimized conditions . Reviews on phenyl benzoate derivatives highlight solvent selection (e.g., dichloromethane) and temperature control (60–80°C) as critical for purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 228.1 for the parent ion) .
- Chromatography : HPLC or TLC ensures purity (>95%) by detecting unreacted starting materials .
Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound derivatives?
- Answer : Cytotoxicity assays using HT29 colorectal cancer cells are standard. Compounds are tested at 10–300 µmol/mL for 48–72 hours. IC50 values are calculated via dose-response curves, with derivative 9 showing the lowest IC50 (26.56 µmol/mL) in BCL-2 inhibition studies .
Advanced Questions
Q. How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?
- Answer : A QSAR model derived for eugenyl benzoate derivatives (1/IC50 = -0.865 - 0.210(logP)² + 1.264(logP) - 0.994 CMR) demonstrates that hydrophobicity (logP) and steric bulk (CMR) significantly influence cytotoxicity. Hydrophobic substituents (e.g., propyl groups) enhance membrane permeability, while bulky groups may hinder target binding .
Q. What mechanistic insights can crystallographic studies provide about phenyl benzoate derivatives?
- Answer : X-ray crystallography of 2,4-Dichlorobenzyl 2-methoxybenzoate revealed a planar aromatic core and intermolecular hydrogen bonds (C=O⋯H-O), stabilizing its crystal lattice. These structural features correlate with its antiseptic activity by enabling bacterial membrane disruption . Similar studies on fluorophenyl derivatives highlight halogen-π interactions as key to pharmacological stability .
Q. How can researchers address discrepancies in biological activity data among structurally similar benzoate esters?
- Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Meta-analyses and standardized protocols (e.g., fixed cell passage numbers) mitigate these issues. For example, sodium benzoate’s efficacy in hepatic encephalopathy trials was clarified through Cochrane reviews , though this compound differs from this compound.
Q. Methodological Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Cytotoxicity of 2-Methoxyphenyl Benzoate Derivatives
*Compound 9 (4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate) exhibits the highest potency among derivatives due to synergistic effects of hydrophobicity (logP) and hydrogen-bonding capacity .
Key Findings :
- Hydrophobic vs. Polar Groups : QSAR analysis of this compound derivatives revealed that hydrophobicity (logP) is more critical than steric factors (CMR) in determining cytotoxicity. Lower logP values correlate with improved activity in cancer cells .
- Halogenation : Introducing chloro groups (e.g., 2,4-dichlorobenzyl) enhances antimicrobial activity, likely due to increased electrophilicity and membrane disruption .
Table 2: Alkyl Benzoates in Cosmetic and Pharmaceutical Contexts
Key Findings :
- Chain Length and Toxicity : Shorter alkyl chains (methyl, ethyl) are less toxic than longer chains (e.g., butyl benzoate, LD₅₀ = 410 mg/kg) due to differences in metabolic clearance .
- Functional Groups : The methoxy group in this compound enhances target specificity compared to simple alkyl benzoates, which lack directional hydrogen-bonding motifs .
Structural Analogues with Modified Aromatic Rings
Table 3: Bioactivity of Benzoate Derivatives with Varied Aromatic Substituents
Key Findings :
- Methyl vs. Methoxy: Methylphenoxy derivatives (e.g., Methyl 2-[(2-methylphenoxy)methyl]benzoate) exhibit broad-spectrum antifungal activity, whereas methoxy groups enhance cancer cell targeting .
- Natural vs. Synthetic : Naturally occurring benzoates (e.g., benzyl benzoate from Filipendula ulmaria) are less potent in therapeutic contexts compared to synthetic 2-methoxyphenyl derivatives .
Physicochemical and Spectroscopic Comparisons
- LogP and Solubility : this compound has a logP of ~2.5, intermediate between hydrophilic methyl benzoate (logP ~1.9) and hydrophobic benzyl benzoate (logP ~3.5) .
- Spectroscopy : IR and NMR data confirm that electron-withdrawing groups (e.g., chloro) downfield-shift aromatic protons, while methoxy groups exhibit characteristic singlet peaks .
Preparation Methods
Fischer Esterification: Acid-Catalyzed Condensation
The Fischer esterification represents a cornerstone method for ester synthesis, leveraging acid catalysis to condense carboxylic acids and alcohols. For 2-methoxyphenyl benzoate, this involves reacting benzoic acid with 2-methoxyphenol under acidic conditions.
Reaction Mechanism and Conditions
The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester . Concentrated sulfuric acid (H₂SO₄) is typically employed as both catalyst and dehydrating agent. A study demonstrated that refluxing equimolar amounts of benzoic acid and 2-methoxyphenol in methanol with H₂SO₄ yielded methyl benzoate as a model system, achieving 65–75% conversion . Adapting this to this compound requires substituting methanol with 2-methoxyphenol and optimizing stoichiometry.
Limitations and Optimizations
Equilibrium constraints necessitate excess alcohol or water removal. Azeotropic distillation using toluene or benzene in a Dean-Stark apparatus enhances yields by continuously removing water . For instance, employing a 3:1 molar ratio of 2-methoxyphenol to benzoic acid with H₂SO₄ in refluxing toluene achieved 82% yield after 6 hours .
Steglich Esterification: Carbodiimide-Mediated Coupling
The Steglich method, utilizing N,N-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), offers a mild alternative for esterification without strong acids.
Protocol and Reagents
In a representative procedure, benzoic acid (1.0 mmol) and 2-methoxyphenol (1.2 mmol) are dissolved in tetrahydrofuran (THF) at 0°C. DIC (1.5 mmol) and DMAP (0.1 mmol) are added sequentially, with stirring continued at room temperature for 24 hours . Purification via column chromatography (ethyl acetate/hexane) affords this compound in 75–80% yield .
Advantages Over Fischer Esterification
-
Mild Conditions : No strong acids or high temperatures.
-
Functional Group Tolerance : Suitable for acid-sensitive substrates.
Mitsunobu Reaction: Reductive Esterification
The Mitsunobu reaction enables ester formation through redox chemistry, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Synthetic Procedure
A mixture of benzoic acid (1.0 mmol), 2-methoxyphenol (1.2 mmol), PPh₃ (1.5 mmol), and DEAD (1.5 mmol) in THF is stirred at 0°C for 30 minutes, then warmed to room temperature. After 12 hours, the crude product is purified via flash chromatography, yielding 85–90% ester .
Mechanistic Insights
The reaction proceeds via formation of a betaine intermediate, facilitating nucleophilic displacement. This method is particularly effective for sterically hindered alcohols .
Trichloroacetimidate-Mediated Synthesis
Trichloroacetimidates, activated alcohol derivatives, enable esterification under promoter-free conditions.
Methodology
2-Methoxyphenyl trichloroacetimidate is prepared by treating 2-methoxyphenol with trichloroacetonitrile and a base. Reaction with benzoic acid in dichloromethane (DCM) at room temperature for 2 hours yields this compound in 88% yield .
Key Considerations
-
Solvent Choice : DCM outperforms toluene due to minimized imidate decomposition .
-
Electronic Effects : Electron-rich imidates (e.g., methoxy-substituted) enhance reactivity .
Iodine-Promoted Esterification
A metal-free approach utilizing iodine (I₂) and triethylamine (Et₃N) has emerged as a green alternative.
Experimental Details
To a solution of I₂ (0.62 mmol) and PPh₃ (0.62 mmol) in DCM at 0°C, benzoic acid (0.41 mmol) and 2-methoxyphenol (0.45 mmol) are added. Et₃N (1.23 mmol) is introduced, and the mixture is stirred at room temperature for 20 minutes. Column chromatography purification yields 99% product .
Mechanism
Iodine activates the carboxylic acid via halogen bonding, while PPh₃ reduces oxidative byproduct formation .
Comparative Analysis of Methods
Method | Catalyst/Reagents | Conditions | Yield | Advantages |
---|---|---|---|---|
Fischer Esterification | H₂SO₄ | Reflux, 6 hours | 82% | Low cost, simple setup |
Steglich Esterification | DIC/DMAP | RT, 24 hours | 80% | Mild, functional group tolerance |
Mitsunobu Reaction | PPh₃/DEAD | RT, 12 hours | 90% | High yields, steric tolerance |
Trichloroacetimidate | None | RT, 2 hours | 88% | No catalyst, fast |
Iodine-Promoted | I₂/PPh₃/Et₃N | RT, 20 minutes | 99% | Rapid, high yield, metal-free |
Properties
IUPAC Name |
(2-methoxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQCDNLUPLXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201180 | |
Record name | Guaiacol benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-37-3 | |
Record name | Phenol, 2-methoxy-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacol benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3795 | |
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Record name | Guaiacol benzoate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXYPHENYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODW913ZA6P | |
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Synthesis routes and methods
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